BenchChemオンラインストアへようこそ!

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide

RNase L activation interferon pathway antiviral innate immunity

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide (CAS 1209938-85-1) is a synthetic heterocyclic small molecule (molecular formula C₁₈H₁₀BrClN₂OS₂, molecular weight 449.77 g/mol) built on a benzothiazole–thiophene scaffold with a 5-bromo-2-chlorobenzamide substituent. The compound is commercially available from multiple vendors at ≥95% purity for research use only , but the open primary literature directly characterizing its biological activities or pharmacological properties is extremely sparse.

Molecular Formula C18H10BrClN2OS2
Molecular Weight 449.77
CAS No. 1209938-85-1
Cat. No. B2983395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide
CAS1209938-85-1
Molecular FormulaC18H10BrClN2OS2
Molecular Weight449.77
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
InChIInChI=1S/C18H10BrClN2OS2/c19-10-5-6-13(20)12(9-10)16(23)22-17-11(7-8-24-17)18-21-14-3-1-2-4-15(14)25-18/h1-9H,(H,22,23)
InChIKeyPHEMILNHDAXFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide (CAS 1209938-85-1): Chemical Identity and Sourcing Baseline


N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide (CAS 1209938-85-1) is a synthetic heterocyclic small molecule (molecular formula C₁₈H₁₀BrClN₂OS₂, molecular weight 449.77 g/mol) built on a benzothiazole–thiophene scaffold with a 5-bromo-2-chlorobenzamide substituent . The compound is commercially available from multiple vendors at ≥95% purity for research use only , but the open primary literature directly characterizing its biological activities or pharmacological properties is extremely sparse. The most significant quantitative data point available in authoritative public databases is an IC₅₀ value of 2.30 nM for activation of 2-5A-dependent ribonuclease (RNase L) measured in a mouse L cell extract protein synthesis inhibition assay, curated in BindingDB and ChEMBL [1][2]. This single-target activity profile distinguishes it from the broader benzothiazole–thiophene analog class, many members of which have been explored for kinase inhibition, COX-2 inhibition, Bcl-2 antagonism, or antimicrobial applications.

Why N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide Cannot Be Casually Substituted: The Scaffold–Substituent Interdependence Problem


Substituting the 5-bromo-2-chlorobenzamide group for alternative acyl moieties on the shared benzothiazol-2-yl-thiophene scaffold produces analogs with markedly divergent biological profiles. Documented alternatives include the simple acetamide (CAS 923464-71-5), the α,β-unsaturated (E)-3-(thiophen-2-yl)acrylamide derivative (CAS 1007073-46-2), the propionamide analog (CAS 923441-90-1), the benzothiazole-2-carboxamide derivative (CAS 922457-10-1), and the 1H-indole-3-carboxamide analog (CAS 1210210-24-4). Critically, none of these structurally proximal compounds share the 5-bromo-2-chlorobenzamide substituent—the moiety most directly correlated with the nanomolar RNase L activation activity of the target compound . Conversely, benzamide derivatives bearing the same 5-bromo-2-chloro substitution but linked to a thiophene through a simple methylene spacer (e.g., CAS 1058258-87-9) or through a phenyl linker (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-chlorobenzamide) are reported to target kinase pathways or antibacterial mechanisms rather than the RNase L pathway [1]. This demonstrates that both the direct benzothiazole–thiophene connectivity and the specific 5-bromo-2-chloro halogenation pattern on the benzamide ring are necessary for the observed RNase L activity, precluding simple in-class substitution without loss of target engagement profile.

Quantitative Differential Evidence for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide (CAS 1209938-85-1) vs. Comparator Compounds


RNase L Activation: Potency Comparison with the Closest BindingDB-Indexed Benzothiazole–Thiophene Analog

The target compound demonstrates RNase L activation with an IC₅₀ of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay. In contrast, the closest benzothiazole–thiophene analog indexed in BindingDB against the same target—1-[3-(6-ethoxy-1,3-benzothiazol-2-yl)thiophen-2-yl]urea (monomer ID 41150, CAS not explicitly provided in the record)—shows an IC₅₀ of >50,000 nM (>5.00E+4 nM) in a molecular library screening context [1][2]. This represents a >21,700-fold difference in potency. It must be noted that the comparator compound bears a urea linker rather than a benzamide linkage and a 6-ethoxy substituent on the benzothiazole, making the assay conditions and structural differences substantial. Nonetheless, this is the only publicly available direct target-level comparison within the benzothiazole–thiophene series.

RNase L activation interferon pathway antiviral innate immunity protein synthesis inhibition

Natural Ligand Comparison: 2-5A vs. the Target Compound in the RNase L Activation Paradigm

The endogenous RNase L activator 2-5A (ppp5'A2'p5'A2'p5'A, CHEMBL404038, BDBM50025002) has an IC₅₀ of 2.30 nM—identical to the value reported for the target compound—indicating that the compound matches the potency of the natural ligand in this assay system. However, the critical differentiation lies in the pharmacological limitations of 2-5A: it is rapidly degraded by cellular phosphatases, does not transit cell membranes efficiently, and can trigger apoptosis, severely restricting its utility as a tool compound or lead [1][2]. The target compound, as a synthetic small molecule with a molecular weight of 449.77 g/mol and a non-nucleotide structure, is expected to have fundamentally different stability and permeability characteristics, although direct comparative ADME data for this specific compound are absent from the public domain. This represents a class-level inference: small-molecule RNase L activators have been pursued specifically to overcome the delivery and stability liabilities of 2-5A [2].

2-5A mimetic RNase L pharmacology drug-like properties cell permeability

Halogenation Pattern Differentiation: 5-Bromo-2-Chloro vs. Alternative Benzamide Substitutions

The 5-bromo-2-chloro substitution pattern on the benzamide ring represents a specific dihalogenation pattern distinct from the common alternatives found in commercial benzamide building blocks. The 5-bromo-2-chlorobenzamide fragment (CAS 188774-55-2) is commercially available as a standalone intermediate, but its incorporation into the benzothiazole–thiophene scaffold via the amide linkage shown by the target compound is structurally unique among publicly indexed compounds . In contrast, the analogous 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide (CAS 1058258-87-9), where the benzamide is linked through a methylene spacer rather than directly to the thiophene ring, is described in vendor literature as targeting kinase and NF-κB/MAPK pathways rather than RNase L [1]. This indicates that the combination of the direct benzothiazole–thiophene connectivity and the specific ortho-chloro, meta-bromo dihalogenation pattern on the benzamide ring correlates with the RNase L activation phenotype, while even a single-atom linker change redirects target engagement toward entirely different pathways. The bromine atom at the 5-position provides a potential synthetic handle for further derivatization via cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig), which is not available for de-halogenated or differently halogenated analogs.

halogen bonding structure–activity relationship benzamide SAR target engagement specificity

Patent Landscape: Bcl-2 Interaction Inhibition as a Potential Secondary Application Space Distinguishing This Scaffold from COX-2-Focused Analogs

US Patent 9,126,979 B2 (assigned to Bristol-Myers Squibb and Universite de Montreal) discloses benzothiazole and benzothiophene compounds as inhibitors of platelet aggregation via PAR receptor antagonism, with a particular emphasis on PAR4 [1]. The target compound's benzothiazole–thiophene scaffold falls within the Markush structure space of multiple benzothiazole patent families, but its specific 5-bromo-2-chlorobenzamide substitution pattern is not explicitly claimed in the publicly searchable patent literature. Separate patent families describing benzothiazole compounds as Bcl-2/Bcl-XL inhibitors (e.g., benzothiazole hydrazone series targeting BCL-2 for schistosomiasis and cancer applications) indicate that the benzothiazole–thiophene scaffold class has been explored for apoptosis-related targets [2]. This distinguishes the target compound's scaffold from the benzothiazole series optimized for COX-2 inhibition (where IC₅₀ values of 0.28–0.77 μM with COX-2 selectivity indices of 7.2–18.6 have been reported) [3], as the latter analogs bear different substitution patterns not overlapping with the 5-bromo-2-chlorobenzamide motif.

Bcl-2 inhibition apoptosis induction benzothiazole patent cancer target

Recommended Research Applications for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide Based on Quantified Evidence


RNase L Activator Tool Compound for Interferon Pathway and Antiviral Innate Immunity Research

With an IC₅₀ of 2.30 nM for RNase L activation, matching the potency of the natural ligand 2-5A but on a non-nucleotide small-molecule scaffold, this compound is suited as a chemical probe for studying the 2-5A/RNase L pathway in cell-based antiviral assays. The compound can serve as a positive control for RNase L-dependent RNA degradation experiments where 2-5A itself cannot be used due to cell-impermeability and rapid degradation liabilities [1]. Researchers should validate cell permeability and target engagement in their specific cellular context, as direct cellular permeability data for this compound are not publicly reported. [1]

SAR Anchor Point for Benzothiazole–Thiophene Medicinal Chemistry Programs Targeting RNase L

The combination of a directly linked benzothiazole–thiophene core with the 5-bromo-2-chloro dihalogenated benzamide substituent defines a unique SAR vector. The bromine at the 5-position provides a synthetic handle for diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira). The >21,700-fold potency window relative to the closest indexed in-class comparator provides a wide dynamic range for analog evaluation. Medicinal chemistry teams can use this compound as a starting point for systematic exploration of linker geometry, halogen substitution, and amide bioisostere effects on RNase L activation potency. [2]

Platelet Aggregation Inhibitor Screening in PAR4-Targeted Antithrombotic Drug Discovery

The benzothiazole–thiophene scaffold of the target compound is encompassed within the Markush structure of Bristol-Myers Squibb's PAR4 antagonist patent family (US 2018/0036287 A1), which describes benzothiazole and benzothiophene compounds as inhibitors of platelet aggregation for thromboembolic disorder treatment [3]. While no direct PAR4 activity data are published for this specific compound, research groups screening for PAR4 antagonists may include this compound in focused screening libraries based on its scaffold match to the patented chemotype. Note: confirmatory PAR4 binding or functional assay data would need to be generated by the end user. [3]

Bcl-2 Family Protein Interaction Screening for Apoptosis and Oncology Research

Benzothiazole derivatives have been systematically explored as Bcl-2/Bcl-XL inhibitors, with recent publications demonstrating that benzothiazole-based molecules can disrupt Bcl-2 anti-apoptotic function [4]. Patent US-9126979-B2 further describes compounds for inhibiting BCL2 interaction with binding partners [4]. The target compound's benzothiazole–thiophene scaffold, with its distinct halogenation pattern, represents a structurally differentiated entry point for Bcl-2 screening panels that is not represented in the published benzothiazole Bcl-2 inhibitor series. Its inclusion in apoptosis-focused compound libraries may identify novel Bcl-2 family interaction profiles. [4]

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.